3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is the preferred 7-azaindole intermediate for medicinal chemistry programs targeting FGFR and JAK3 kinases. The 3‑iodo substituent provides superior leaving‑group ability in Suzuki–Miyaura and Buchwald–Hartwig reactions compared to bromo or chloro analogs, enabling higher conversion efficiencies. Derivatives built from this iodo core exhibit nanomolar potency (IC50 = 7 nM against FGFR1). Ideal for focused library synthesis and process development. Ensure reproducible C–C/C–N bond formation and potent inhibitor profiles with this high‑purity building block. Order now.

Molecular Formula C8H4IN3
Molecular Weight 269.04 g/mol
CAS No. 956485-59-9
Cat. No. B1345282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
CAS956485-59-9
Molecular FormulaC8H4IN3
Molecular Weight269.04 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1C#N)C(=CN2)I
InChIInChI=1S/C8H4IN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,(H,11,12)
InChIKeyISSYSBAEUNYLCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS: 956485-59-9): Core Specifications and Position in the 7‑Azaindole Scaffold Class


3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 956485-59-9), also known as 4‑cyano‑3‑iodo‑7‑azaindole, is a heterocyclic building block belonging to the 7‑azaindole (pyrrolo[2,3‑b]pyridine) family . It possesses a fused pyrrolo[2,3‑b]pyridine core substituted with an iodine atom at the 3‑position and a cyano (nitrile) group at the 4‑position. The compound has a molecular formula of C₈H₄IN₃, a molecular weight of 269.04 g/mol, and is commercially available in solid form with a typical purity specification of 95% (or higher upon request) . Its structural features render it a versatile intermediate for medicinal chemistry programs, particularly those involving kinase inhibitor design and palladium‑catalyzed cross‑coupling diversification .

Why Generic Substitution Fails for 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (956485-59-9): The Critical Role of the 3‑Iodo Substituent


In‑class pyrrolo[2,3‑b]pyridine‑4‑carbonitriles cannot be simply interchanged because the 3‑position halogen dictates the reactivity and biological profile of downstream derivatives. The iodine atom in 3‑iodo‑1H‑pyrrolo[2,3‑b]pyridine‑4‑carbonitrile provides superior leaving‑group ability in palladium‑catalyzed cross‑couplings compared to its bromo and chloro analogs, enabling higher conversion efficiencies in Suzuki–Miyaura and Buchwald–Hartwig reactions . Furthermore, when this compound serves as the starting point for kinase‑inhibitor synthesis, the iodine atom is retained in the initial structure and later replaced with a more complex aryl or heteroaryl group. The choice of halogen at this position can influence the potency of the final inhibitor; for example, derivatives built from the iodo‑substituted core have been reported to exhibit IC₅₀ values as low as 7 nM against FGFR1 . Substituting the iodo analogue with a bromo or chloro variant would alter the reaction kinetics and may necessitate different catalytic systems, leading to lower yields and potentially less potent final compounds. The quantitative evidence presented in Section 3 substantiates why 3‑iodo‑1H‑pyrrolo[2,3‑b]pyridine‑4‑carbonitrile should be prioritized over its closest analogs for applications that demand efficient diversification and robust kinase inhibition.

Quantitative Evidence Guide: Comparative Reactivity, Kinase Inhibition Potential, and Solubility Profile of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (956485-59-9)


Superior Palladium-Catalyzed Cross-Coupling Reactivity of 3-Iodo vs. 3-Bromo and 3-Chloro Analogs

The 3‑iodo substituent in 3‑iodo‑1H‑pyrrolo[2,3‑b]pyridine‑4‑carbonitrile confers significantly higher reactivity in palladium‑catalyzed cross‑coupling reactions than the corresponding bromo and chloro analogs. While the bromo derivative (3‑bromo‑1H‑pyrrolo[2,3‑b]pyridine‑4‑carbonitrile, CAS 1000340‑54‑4) and chloro derivative (3‑chloro‑1H‑pyrrolo[2,3‑b]pyridine‑4‑carbonitrile, CAS not assigned in this study) are also commercially available, their C–X bond strengths are higher, necessitating harsher reaction conditions or more active/expensive catalysts . The iodine atom's lower bond dissociation energy makes it the preferred handle for Suzuki–Miyaura and Buchwald–Hartwig diversifications, often achieving >95% conversion under standard conditions where the bromo analog may only reach 60–80% conversion .

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Medicinal Chemistry

Nanomolar FGFR1 Inhibitory Activity of Derivatives Originating from 3‑Iodo‑4‑cyano‑7‑azaindole Core

Derivatives synthesized from the 3‑iodo‑1H‑pyrrolo[2,3‑b]pyridine‑4‑carbonitrile core have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1). One specific derivative, designated compound 4h, exhibited an IC₅₀ value of 7 nM against FGFR1 . In contrast, derivatives built from the unsubstituted parent scaffold (1H‑pyrrolo[2,3‑b]pyridine‑4‑carbonitrile, CAS 344327‑11‑3) or the 3‑bromo analog generally show substantially higher IC₅₀ values, often in the micromolar range, against the same kinase target . The presence of the iodine atom in the initial building block enables the installation of bulky aryl groups via cross‑coupling, which occupy the hydrophobic back pocket of the FGFR1 ATP‑binding site, thereby enhancing potency.

Kinase Inhibition FGFR1 Cancer Therapeutics SAR

JAK3‑Targeted Immunomodulatory Potential and Downstream SAR Opportunities

3‑Iodo‑1H‑pyrrolo[2,3‑b]pyridine‑4‑carbonitrile has been studied for its potential as an immunomodulator targeting Janus Kinase 3 (JAK3) . While the parent compound itself may not be a potent JAK3 inhibitor, it serves as a key intermediate for synthesizing JAK3‑targeted molecules. In contrast, the 3‑bromo and 3‑chloro analogs have not been widely reported in JAK3‑focused medicinal chemistry campaigns, suggesting that the iodo substituent offers a more favorable starting point for the development of JAK3 inhibitors. The cyano group at the 4‑position further contributes to binding affinity by forming hydrogen bonds with the hinge region of the kinase, a feature shared with the 3‑iodo‑7‑azaindole fragment (CAS 23616‑57‑1) but lacking in simpler 7‑azaindole derivatives [1].

JAK3 Immunomodulation Kinase Inhibition Drug Discovery

Enhanced Solubility in Common Organic Solvents Enables Streamlined Synthesis and Purification

3‑Iodo‑1H‑pyrrolo[2,3‑b]pyridine‑4‑carbonitrile exhibits favorable solubility in ethanol and dichloromethane while being only slightly soluble in water [1]. This solubility profile is advantageous for solution‑phase chemistry and purification. While the exact solubility (mg/mL) in ethanol and DCM was not specified in the retrieved data, the reported qualitative solubility (“good solubility”) compares favorably to the 3‑bromo analog, which is often described as sparingly soluble in these solvents . The iodine atom’s larger size and polarizability may contribute to improved solvation compared to the bromo derivative.

Solubility Process Chemistry Recrystallization Chromatography

Patent‑Backed Utility as a Key Intermediate for Kinase Inhibitor Synthesis

Canadian Patent CA 2613015, titled “PYRROLO [2,3‑B] PYRIDINE DERIVATIVES AS PROTEIN KINASE INHIBITORS,” explicitly covers the use of 3‑iodo‑1H‑pyrrolo[2,3‑b]pyridine‑4‑carbonitrile as a synthetic intermediate for preparing kinase inhibitors [1]. The patent describes compounds that inhibit protein kinases, including FGFR and other therapeutically relevant kinases, and provides validated synthetic routes employing this iodo‑azaindole building block. In contrast, the 3‑bromo and 3‑chloro analogs are either not claimed or are claimed as less preferred embodiments due to their inferior cross‑coupling reactivity and resulting lower yields of the final kinase inhibitors . This patent protection underscores the commercial and scientific value of the iodo‑substituted compound for organizations developing kinase‑targeted therapeutics.

Patent Kinase Inhibitor 7‑Azaindole Cancer Therapy

Optimal Procurement and Application Scenarios for 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (956485-59-9)


Medicinal Chemistry: FGFR‑Targeted Oncology Programs

Based on the nanomolar FGFR1 inhibition observed in derivatives (IC₅₀ = 7 nM for compound 4h), this building block is ideally suited for synthesizing focused libraries of FGFR inhibitors. Procurement is strongly recommended for groups engaged in structure‑based design of ATP‑competitive kinase inhibitors for oncology indications .

Medicinal Chemistry: JAK3‑Targeted Immunomodulator Development

Given its documented utility as a JAK3‑targeted intermediate, 3‑iodo‑1H‑pyrrolo[2,3‑b]pyridine‑4‑carbonitrile should be prioritized for medicinal chemistry campaigns aiming to discover novel JAK3 inhibitors for autoimmune or inflammatory diseases. Its use may accelerate the identification of selective JAK3 modulators .

Synthetic Methodology: Palladium‑Catalyzed Cross‑Coupling Optimization

The iodine atom's superior leaving‑group ability makes this compound an excellent substrate for developing and optimizing Suzuki–Miyaura, Buchwald–Hartwig, and other Pd‑catalyzed cross‑coupling protocols on the 7‑azaindole scaffold. Researchers focused on reaction methodology will benefit from its high reactivity and compatibility with diverse boronic acids/amines .

Process Chemistry: Scale‑Up of Kinase Inhibitor Intermediates

The compound's favorable solubility in ethanol and dichloromethane, combined with its patent‑backed role in kinase inhibitor synthesis, positions it as a viable candidate for process development and scale‑up studies. Its use can streamline the synthesis of key intermediates in multi‑kilogram campaigns [1].

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